N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science
Mechanism of Action
Target of Action
The primary target of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as N-benzyl-6-oxo-1H-pyridazine-3-carboxamide, is JNK2 . JNK2 is a protein kinase that plays a crucial role in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation .
Mode of Action
This compound interacts with JNK2 in a selective manner . It inhibits the activation of JNK2, thereby modulating the protein’s function and leading to changes in the cellular processes that JNK2 regulates .
Biochemical Pathways
The compound affects the NF-κB/MAPK pathway . By inhibiting JNK2, it prevents the activation of this pathway, which is involved in the regulation of immune responses and inflammation . The downstream effects include a decrease in the release of inflammatory cytokines such as TNF-α and IL-6 .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable. It has been found to have good bioavailability, with a reported value of 30.74% . This suggests that the compound is well-absorbed and can reach its target sites effectively.
Result of Action
The inhibition of JNK2 and the subsequent suppression of the NF-κB/MAPK pathway by this compound result in a significant reduction in inflammation . In particular, the compound has been shown to have potent anti-inflammatory activity in both mouse and human cells, leading to a decrease in the release of TNF-α and IL-6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with benzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-benzyl-6-hydroxy-1,6-dihydropyridazine-3-carboxamide.
Substitution: Various N-alkyl or N-aryl derivatives of the original compound.
Scientific Research Applications
N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile
- 2-benzyl-6-hydroxypyridazin-3(2H)-one
- 2-benzyl-6-[(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy]pyridazin-3(2H)-one
Uniqueness
N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzyl and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-benzyl-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-7-6-10(14-15-11)12(17)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNKLANNSWKJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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